molecular formula C10H4ClF3N4 B2506054 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile CAS No. 122890-60-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2506054
CAS No.: 122890-60-2
M. Wt: 272.62
InChI Key: AUANTQFRJVDWBC-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group and the pyrazole ring in its structure makes it an interesting subject for research in organic chemistry, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

The compound, also known as 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile, is thought to primarily target spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining cell shape and structure, and are involved in various cellular processes such as cell division and movement .

Mode of Action

It is believed to interact with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction can inhibit the growth of strains that are resistant to other fungicides used to control oomycetes .

Biochemical Pathways

The compound’s interaction with spectrin-like proteins can affect various biochemical pathways. It can influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The compound’s action on its targets can result in various molecular and cellular effects. It can inhibit the growth of oomycetes, affecting their ability to cause diseases such as late blight of potato . The compound’s action can also influence the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s systemic activity and movement through the xylem can be affected by environmental conditions such as temperature and moisture . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve high yields and purity . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile is unique due to its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N4/c11-8-1-7(10(12,13)14)4-16-9(8)18-5-6(2-15)3-17-18/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUANTQFRJVDWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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